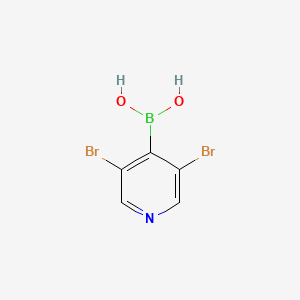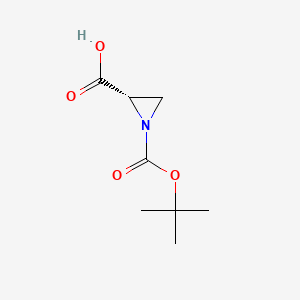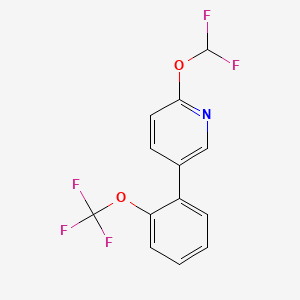
2-(Difluoromethoxy)-5-(2-(trifluoromethoxy)phenyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethoxy)-5-(2-(trifluoromethoxy)phenyl)pyridine, also known as DFTP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. DFTP has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
Mécanisme D'action
The mechanism of action of 2-(Difluoromethoxy)-5-(2-(trifluoromethoxy)phenyl)pyridine is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways involved in disease progression. 2-(Difluoromethoxy)-5-(2-(trifluoromethoxy)phenyl)pyridine has been shown to inhibit the activity of various enzymes, including phosphodiesterases and histone deacetylases, which play a role in cancer cell growth and inflammation. Additionally, 2-(Difluoromethoxy)-5-(2-(trifluoromethoxy)phenyl)pyridine has been shown to modulate the activity of certain signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
2-(Difluoromethoxy)-5-(2-(trifluoromethoxy)phenyl)pyridine has been shown to exhibit various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. 2-(Difluoromethoxy)-5-(2-(trifluoromethoxy)phenyl)pyridine has been shown to inhibit cancer cell growth and induce apoptosis in various cancer cell lines, indicating its potential as an anticancer agent. Additionally, 2-(Difluoromethoxy)-5-(2-(trifluoromethoxy)phenyl)pyridine has been shown to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis, and exhibit neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
2-(Difluoromethoxy)-5-(2-(trifluoromethoxy)phenyl)pyridine has several advantages for use in laboratory experiments, including its high potency and selectivity, as well as its ability to modulate multiple targets involved in disease progression. However, 2-(Difluoromethoxy)-5-(2-(trifluoromethoxy)phenyl)pyridine also has some limitations, including its low solubility and stability, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for research on 2-(Difluoromethoxy)-5-(2-(trifluoromethoxy)phenyl)pyridine, including the optimization of its synthesis method to improve yield and purity, as well as the development of new analogs with improved properties. Additionally, further studies are needed to fully understand the mechanism of action of 2-(Difluoromethoxy)-5-(2-(trifluoromethoxy)phenyl)pyridine and its potential applications in the treatment of various diseases. Future research may also focus on the development of new drug delivery systems for 2-(Difluoromethoxy)-5-(2-(trifluoromethoxy)phenyl)pyridine to improve its solubility and stability.
Méthodes De Synthèse
2-(Difluoromethoxy)-5-(2-(trifluoromethoxy)phenyl)pyridine can be synthesized using a multistep process that involves the reaction of 2,5-difluoropyridine with 2-trifluoromethoxyphenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then treated with difluoromethoxy methyl ether to yield 2-(Difluoromethoxy)-5-(2-(trifluoromethoxy)phenyl)pyridine. The synthesis process has been optimized to improve the yield and purity of the compound.
Applications De Recherche Scientifique
2-(Difluoromethoxy)-5-(2-(trifluoromethoxy)phenyl)pyridine has been studied for its potential applications in the field of medicinal chemistry, specifically as a candidate for the development of new drugs. Its unique chemical structure and properties make it a promising compound for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. 2-(Difluoromethoxy)-5-(2-(trifluoromethoxy)phenyl)pyridine has been shown to exhibit potent activity against cancer cells, indicating its potential as an anticancer agent. Additionally, 2-(Difluoromethoxy)-5-(2-(trifluoromethoxy)phenyl)pyridine has been studied for its anti-inflammatory and neuroprotective effects, suggesting its potential for the treatment of inflammatory and neurodegenerative diseases.
Propriétés
IUPAC Name |
2-(difluoromethoxy)-5-[2-(trifluoromethoxy)phenyl]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F5NO2/c14-12(15)20-11-6-5-8(7-19-11)9-3-1-2-4-10(9)21-13(16,17)18/h1-7,12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWORZGWGBIMGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=C(C=C2)OC(F)F)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F5NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90744603 |
Source


|
| Record name | 2-(Difluoromethoxy)-5-[2-(trifluoromethoxy)phenyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90744603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethoxy)-5-(2-(trifluoromethoxy)phenyl)pyridine | |
CAS RN |
1261836-74-1 |
Source


|
| Record name | 2-(Difluoromethoxy)-5-[2-(trifluoromethoxy)phenyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90744603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


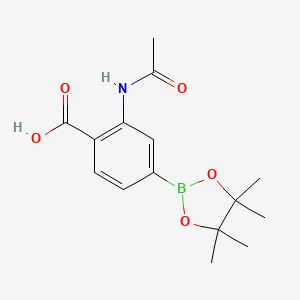
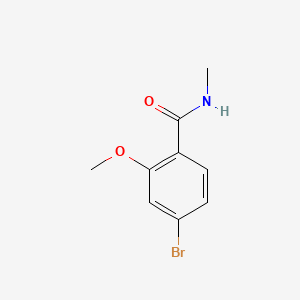
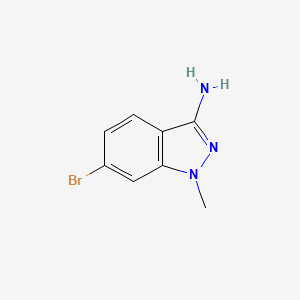

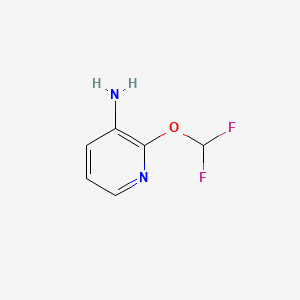

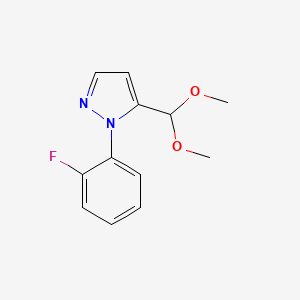
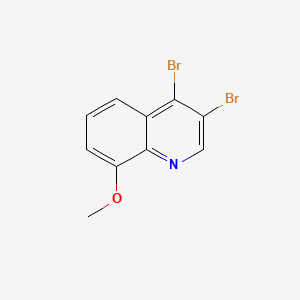
![Methyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B572295.png)
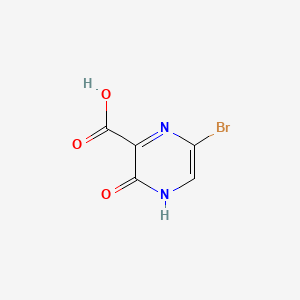
![ethyl 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B572298.png)
